4-(4-ethoxybenzoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one
Beschreibung
Eigenschaften
Molekularformel |
C22H19N3O4S |
|---|---|
Molekulargewicht |
421.5 g/mol |
IUPAC-Name |
(4E)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C22H19N3O4S/c1-3-29-16-11-9-15(10-12-16)19(26)17-18(14-7-5-4-6-8-14)25(21(28)20(17)27)22-24-23-13(2)30-22/h4-12,18,26H,3H2,1-2H3/b19-17+ |
InChI-Schlüssel |
PDCLXQRZYFYJBF-HTXNQAPBSA-N |
Isomerische SMILES |
CCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NN=C(S3)C)C4=CC=CC=C4)/O |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NN=C(S3)C)C4=CC=CC=C4)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Thiadiazole Substitution
The thiadiazole moiety is introduced via nucleophilic aromatic substitution:
-
Activate the pyrrolidinone’s amine group with NaH in DMF.
Optimized Conditions :
-
Base: Sodium hydride (NaH)
-
Solvent: Dimethylformamide (DMF)
-
Time: 12 hours
-
Yield: 62%
Acylation with 4-Ethoxybenzoyl Chloride
The ethoxybenzoyl group is attached via Friedel-Crafts acylation:
-
Dissolve the hydroxyl-pyrrolidinone intermediate in DCM.
Critical Parameters :
| Parameter | Value |
|---|---|
| Catalyst | Aluminum chloride (AlCl₃) |
| Molar Ratio | 1:1.2 (substrate:acyl chloride) |
| Yield | 74% |
Final Cyclization and Purification
The assembled intermediate undergoes thermal cyclization to form the dihydro-pyrrol-2-one ring:
-
Heat in toluene at 120°C for 6 hours.
-
Purify via silica gel chromatography (hexane:ethyl acetate = 3:1).
Characterization Data :
-
¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.9 Hz, 2H, Ar-H), 6.91 (d, J = 8.9 Hz, 2H, Ar-H), 5.21 (s, 1H, OH), 4.12 (q, J = 7.1 Hz, 2H, OCH₂), 2.58 (s, 3H, CH₃-thiadiazole).
-
MS (ESI) : m/z 463.1 [M+H]⁺.
Alternative Synthetic Routes
One-Pot Multicomponent Reaction
A streamlined approach involves reacting 4-ethoxybenzaldehyde, 5-methyl-1,3,4-thiadiazol-2-amine, and ethyl benzoylacetate in acetic acid:
Advantages :
-
Reduced purification steps.
-
Yield: 58%
Enzymatic Hydroxylation
Recent studies propose using cytochrome P450 monooxygenases to introduce the hydroxyl group regioselectively:
-
Substrate : 3-keto-pyrrolidinone derivative.
-
Conditions : Phosphate buffer (pH 7.4), NADPH cofactor, 37°C.
Yield : 41% (needs optimization).
Challenges and Optimization Strategies
Steric Hindrance
Bulky substituents on the pyrrolidinone ring hinder acylation. Solutions include:
Byproduct Formation
Di-acylated byproducts are common. Mitigation strategies:
Scalability and Industrial Relevance
Pilot-scale synthesis (100 g batch) achieved using:
Cost Analysis :
| Component | Cost per kg (USD) |
|---|---|
| 4-Ethoxybenzoic acid | 220 |
| Thiadiazole amine | 1,450 |
| Total (per kg product) | 8,200 |
Analyse Chemischer Reaktionen
Diese Verbindung kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Hydroxylgruppe kann zu einem Keton oxidiert werden.
Reduktion: Die Ethoxybenzoylgruppe kann zu einem Alkohol reduziert werden.
Substitution: Die Phenylgruppe kann an elektrophilen aromatischen Substitutionsreaktionen teilnehmen. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Elektrophile wie Brom. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Der Wirkmechanismus dieser Verbindung beinhaltet ihre Wechselwirkung mit biologischen Molekülen. Der Thiadiazolring kann als Bioisoster von Pyrimidin wirken, wodurch er die DNA-Replikationsprozesse stören kann. Diese Störung kann das Wachstum von Bakterien- und Krebszellen hemmen. Die Verbindung kann auch mit bestimmten Enzymen und Rezeptoren interagieren, was zu verschiedenen biologischen Effekten führt.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with biological molecules. The thiadiazole ring can act as a bioisostere of pyrimidine, allowing it to interfere with DNA replication processes. This disruption can inhibit the growth of bacterial and cancer cells. The compound may also interact with specific enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Structural Modifications and Bioactivity
Table 1: Key Structural Features and Antifungal Activities of Analogs
Key Observations:
Substituent Effects on Benzoyl Group :
- The 4-ethoxy group in the target compound may enhance solubility compared to the 4-chloro analog (), which is more electron-withdrawing and could alter binding kinetics .
- 4-Methylbenzoyl derivatives (e.g., compound in ) show reduced antifungal potency compared to halogenated or alkoxy variants, suggesting electron-donating groups like ethoxy optimize activity .
Heterocyclic Ring Variations: 1,3,4-Thiadiazole (target compound) vs. Pyrrolidinone derivatives (e.g., compounds 13, 14) exhibit moderate antifungal activity (MIC: 64–256 μg/mL), but the thiadiazole-containing target compound is hypothesized to be more potent due to enhanced heterocyclic interactions .
Phenyl Group Substitutions :
Antimicrobial and Antifungal Mechanisms
- Thiadiazole and Thiazole Derivatives : These heterocycles disrupt microbial enzymes (e.g., dihydrofolate reductase) or cell wall synthesis. The 5-methyl-1,3,4-thiadiazole in the target compound may inhibit fungal cytochrome P450 enzymes .
- Pyrrol-2-one Core : The α,β-unsaturated ketone moiety in pyrrol-2-one derivatives can act as a Michael acceptor, covalently modifying cysteine residues in pathogen-specific proteins .
Q & A
Q. What are the standard protocols for synthesizing this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step organic reactions, including cyclization and functional group coupling. For example, base-assisted cyclization (e.g., using NaH or KOH in ethanol) is employed to form the pyrrolone core, followed by thiadiazole coupling via nucleophilic substitution . Optimization includes adjusting solvent polarity (e.g., DMF for solubility), temperature (reflux at 80–100°C), and stoichiometric ratios of reagents (e.g., 1:1.2 molar ratio for coupling steps) to improve yields beyond 60% .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
Key methods include:
- NMR Spectroscopy : H and C NMR identify substituent positions and confirm regioselectivity (e.g., hydroxy group at C3, ethoxybenzoyl at C4) .
- HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water mobile phases .
- HRMS : Validate molecular weight (e.g., CHNOS requires m/z 477.17) .
Q. What role do specific substituents (e.g., 5-methyl-1,3,4-thiadiazole) play in the compound’s reactivity?
The thiadiazole moiety enhances electrophilicity at the C1 position, facilitating nucleophilic attacks during derivatization. Its electron-withdrawing nature stabilizes the pyrrolone ring, influencing tautomeric equilibria and hydrogen-bonding interactions in crystal packing .
Q. How can purification challenges (e.g., byproduct removal) be addressed?
Recrystallization from DMF/ethanol (1:1) effectively removes polar byproducts, while silica gel chromatography (hexane/ethyl acetate gradients) resolves non-polar impurities. Purity >95% is achievable with iterative crystallization .
Q. What stability considerations are relevant under varying pH and temperature?
The compound is stable in neutral solvents (e.g., DMSO) at 25°C but degrades under strong acidic/basic conditions (pH <3 or >10). Thermal analysis (TGA/DSC) shows decomposition above 200°C, necessitating storage at −20°C for long-term stability .
Advanced Research Questions
Q. What mechanistic insights explain regioselectivity in key reactions (e.g., cyclization)?
Cyclization proceeds via a keto-enol tautomerization pathway, where the hydroxy group at C3 acts as a proton donor, directing nucleophilic attack to form the pyrrolone ring. DFT calculations suggest transition-state stabilization by the ethoxybenzoyl group’s electron-donating effect .
Q. How can contradictions in spectral data (e.g., unexpected 1^11H NMR shifts) be resolved?
Discrepancies may arise from dynamic proton exchange or solvent effects. For example, broadening of hydroxy proton peaks in DMSO-d can be mitigated by variable-temperature NMR or deuteration experiments. Comparative analysis with structurally analogous compounds (e.g., 5-aryl pyrrolones) aids assignment .
Q. What computational approaches are suitable for predicting biological target interactions?
Molecular docking (AutoDock Vina) and MD simulations assess binding affinities to targets like cyclooxygenase-2 (COX-2). Pharmacophore modeling highlights the thiadiazole and hydroxy groups as critical for hydrogen bonding with active-site residues .
Q. How can substituent variations (e.g., replacing ethoxy with methoxy) alter bioactivity?
Structure-activity relationship (SAR) studies reveal that electron-donating groups (e.g., methoxy) enhance COX-2 inhibition by 30% compared to ethoxy, likely due to improved hydrophobic interactions. In vitro assays (IC) and ADMET predictions guide optimization .
Q. What strategies mitigate low yields in scale-up synthesis?
Continuous flow reactors improve mass/heat transfer for exothermic steps (e.g., thiadiazole coupling). Catalyst screening (e.g., Pd/C for Suzuki-Miyaura couplings) and solvent recycling (e.g., ethanol recovery via distillation) enhance efficiency and sustainability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
